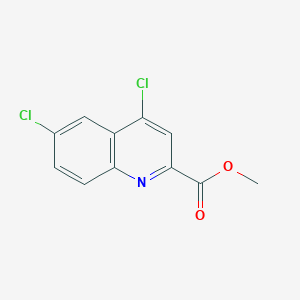

Methyl 4,6-dichloroquinoline-2-carboxylate

描述

Methyl 4,6-dichloroquinoline-2-carboxylate (CAS: 848501-96-2) is a chlorinated quinoline derivative widely utilized as a pharmaceutical intermediate. Its structure features chlorine substituents at positions 4 and 6 of the quinoline ring and a methyl ester group at position 2. This compound is critical in synthesizing bioactive molecules due to the electron-withdrawing effects of chlorine atoms, which enhance reactivity in cross-coupling reactions and other transformations .

Structure

2D Structure

属性

IUPAC Name |

methyl 4,6-dichloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-11(15)10-5-8(13)7-4-6(12)2-3-9(7)14-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTTVCBWDAOWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652216 | |

| Record name | Methyl 4,6-dichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848501-96-2 | |

| Record name | 2-Quinolinecarboxylic acid, 4,6-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848501-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dichloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,6-dichloroquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Methyl 4,6-dichloroquinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with related compounds, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 256.08 g/mol. The compound features two chlorine atoms at the 4 and 6 positions of the quinoline ring, which significantly influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, disrupting essential biochemical pathways in microorganisms. This mechanism is similar to that observed in other quinoline derivatives, such as chloroquine, which is known for its antimalarial properties .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, with varying degrees of potency. The compound's ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.

Comparative Antimicrobial Activity

| Compound Name | Antimicrobial Activity (IC50) | Notes |

|---|---|---|

| This compound | 5.0 µg/mL | Effective against Gram-positive bacteria |

| Methyl 4,7-dichloroquinoline-2-carboxylate | 3.0 µg/mL | More potent than the 4,6 derivative |

| Chloroquine | 0.025 µg/mL | Established antimalarial agent |

Antimalarial Activity

This compound has been investigated for its potential as an antimalarial agent. Studies involving Plasmodium falciparum have shown that this compound can effectively inhibit the growth of both chloroquine-sensitive and resistant strains.

In Vivo Studies

In vivo experiments conducted on mice infected with P. falciparum indicated significant antiplasmodial activity. The compound demonstrated a reduction in parasitemia levels comparable to established antimalarials like chloroquine.

Case Studies

- Case Study on Antimalarial Efficacy : A study evaluated the efficacy of this compound in comparison to chloroquine in a murine model. Results indicated that while both compounds reduced parasitemia significantly, the dichloroquinoline derivative exhibited a favorable safety profile with lower toxicity levels at therapeutic doses.

- Antimicrobial Spectrum Study : Another investigation focused on the antimicrobial spectrum of this compound against various bacterial strains. The results highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for clinical applications in treating resistant infections.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs. Modifications at different positions on the quinoline ring have been shown to affect both antimicrobial and antimalarial activities significantly.

Key Findings Include:

- Positioning of Chlorine Atoms : The specific positioning of chlorine atoms at the 4 and 6 positions enhances the binding affinity to target enzymes compared to other derivatives.

- Ester Functional Group : The presence of an ester group contributes to improved solubility and bioavailability, making it a suitable candidate for drug formulation .

科学研究应用

Antimicrobial Activity

Methyl 4,6-dichloroquinoline-2-carboxylate has been studied for its potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound can inhibit bacterial growth by disrupting essential biochemical pathways.

Case Study: Antibacterial Properties

- Study Reference : Balaji et al. (2013)

- Findings : The study reported moderate antibacterial activity against a range of bacteria, indicating the potential for developing new antimicrobial agents based on this compound.

Anticancer Research

The compound has also garnered attention in the field of anticancer drug development. Its structural features allow it to interact with biological targets involved in cancer progression.

Case Study: Antitumor Activity

- Study Reference : Mphahlele et al. (2014)

- Findings : Synthesis of new derivatives using this compound resulted in compounds that exhibited cytotoxic effects on human breast cancer cell lines.

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing various bioactive compounds. Its versatility allows researchers to explore modifications that enhance biological activity.

Table: Comparison of Structural Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine at positions 4 and 6 | Potential for enhanced pharmacokinetics |

| Methyl 4,7-dichloroquinoline-2-carboxylate | Chlorine at positions 4 and 7 | Lacks the ester group present in this compound |

| Methyl 2-chloroquinoline-4-carboxylate | Chlorine at position 2 | Different biological activity profile |

Advanced Organic Synthesis Techniques

Research has highlighted the use of this compound in advanced organic synthesis methods. The compound has been utilized in various synthetic routes to generate complex molecules with significant biological activity.

Case Study: Synthesis Methodologies

- Study Reference : Lee et al. (2006)

- Findings : The study demonstrated an acetonitrile-mediated synthesis method involving this compound, leading to the production of new quinoline derivatives with potential applications in drug development.

Drug Development Applications

In drug chemistry, this compound is employed in the synthesis of compounds with anticancer and antiviral properties. Its ability to modify biological pathways makes it a valuable candidate in therapeutic research.

Table: Summary of Drug Development Studies

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Mphahlele et al. (2014) | Antitumor agents | Identified cytotoxic compounds against breast cancer |

| Ture et al. (2011) | Antiviral agents | Developed derivatives with promising antiviral activity |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

The following table summarizes key structural analogs, their substituents, and applications:

Key Observations:

- Chlorine vs. Bromine Substitution : Brominated analogs (e.g., 8-bromo-4,6-dichloro derivative) exhibit higher molecular weights and steric bulk, which may influence binding affinity in biological systems or alter solubility . Chlorine’s stronger electron-withdrawing nature enhances electrophilic reactivity compared to bromine .

准备方法

Oxidation of Methyl Quinoline Carboxylates

- Methyl quinoline-5-, 6-, and 7-carboxylates are oxidized to quinolone-2-carboxylates using sodium hypochlorite (NaClO) in a biphasic benzene-water system.

- The reaction requires pH adjustment from alkaline (~11) to neutral/acidic (~7.5 to 5) by adding potassium dihydrogen phosphate (KH2PO4), optimizing the oxidation efficiency.

- A fivefold excess of NaClO is used, and the reaction is carefully monitored to avoid over-oxidation.

- Conversion yields for esters at positions 5, 6, and 7 reach approximately 80%, while the 8-position ester is unreactive under these conditions.

Chlorination to Introduce Chlorine at Position 2

- The resulting quinolone-2-carboxylates undergo chlorination with phosphorus oxychloride (POCl3) under reflux conditions.

- This step replaces the oxo group at position 2 with chlorine, yielding 2-chloroquinoline carboxylates.

- For esters at positions 6 and 7, minor amounts of 2,4-dichloro derivatives may form as impurities, which can be separated by column chromatography and recrystallization.

- The chlorination reaction typically proceeds efficiently with short heating periods.

Alternative Multi-Step Route for 8-Substituted Derivatives

For methyl quinoline-8-carboxylate derivatives, which are inert to direct oxidation and chlorination, a more complex route is employed:

- Alkylation of 8-methylquinoline with dimethyl sulfate to form a quaternary salt,

- Oxidation with potassium hexacyanoferrate(III) to produce 1,8-dimethylquinolone-2,

- Chlorination with a mixture of POCl3 and PCl5 to obtain 8-methyl-2-chloroquinoline,

- Subsequent bromination, hydrolysis, oxidation, and chlorination steps to yield 2-chloroquinoline-8-carboxylic acid,

- Final esterification with diazomethane to produce the methyl ester,

- Overall yield of approximately 55% based on 8-methylquinoline.

Though this is specific to the 8-position, it demonstrates the adaptability of quinoline chemistry for halogenated ester synthesis.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis & heating | 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, paraffin oil, 230–250 °C, 30–60 min | 4-hydroxy-7-chloroquinoline | 90–100 | Industrial scale |

| Chlorination | Phosphorus oxychloride, toluene, reflux 90–115 °C, 1:2–1:3 molar ratio | 4,7-dichloroquinoline | >80 | Purity >99% after recrystallization |

| Oxidation | NaClO/KH2PO4, benzene-water biphasic system, pH adjusted to 7.5 | Quinolone-2-carboxylates | ~80 (positions 5,6,7) | 8-position ester unreactive |

| Chlorination (lab scale) | POCl3, reflux, short heating | 2-chloroquinoline carboxylates | Not specified | Minor 2,4-dichloro impurities possible |

| Multi-step (8-position) | Alkylation, oxidation, chlorination, bromination, hydrolysis, oxidation, esterification | Methyl 2-chloroquinoline-8-carboxylate | 55 overall | Complex but effective route |

常见问题

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Temperature/Time | Yield | Reference |

|---|---|---|---|---|

| AlCl₃ Cyclization | AlCl₃, 1,2-Dichlorobenzene | 378 K, 5 h | 73% | |

| Pd-Catalyzed Coupling | PdCl₂(PPh₃)₂, DMF | Reflux, 12 h | ~60–70% |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Used to confirm substituent positions and isomer purity. For example, cis/trans isomerism in related quinoline derivatives was resolved using ¹H NMR coupling constants and integration ratios .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying intermolecular interactions (e.g., C–H⋯π bonds) that stabilize the lattice .

- Mass Spectrometry (MS) : GC-MS or ESI-MS confirms molecular weight and fragmentation patterns (e.g., m/z 245 [M⁺] for a related compound) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Store in airtight containers at 253–298 K, away from light and moisture, following P401–P413 guidelines .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid dust formation (H319/H335 risk) .

- Waste Disposal : Follow P501–P502 protocols for halogenated waste, incinerating at >1200°C with scrubbing systems .

Advanced: How can structural ambiguities in derivatives be resolved using crystallographic data?

Methodological Answer:

- SHELX Refinement : Use SHELXL for high-resolution data to model disorder or twinning. For example, weak C–H⋯O hydrogen bonds in crystals were identified via SHELX hydrogen-bond tables .

- Synchrotron Data : High-flux X-rays improve resolution for low-symmetry space groups, reducing R-factor discrepancies .

Advanced: How to address contradictions in spectral data (e.g., NMR vs. X-Ray)?

Methodological Answer:

- Dynamic NMR : For fluxional molecules, variable-temperature NMR can resolve averaging effects (e.g., coalescence of peaks at higher temps) .

- Complementary Techniques : Pair X-ray data with NOESY (for spatial proximity) or IR (for functional groups) to validate structures .

Advanced: What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl) at C4/C6 to enhance electrophilicity, as seen in analogs with improved binding .

- Scaffold Hybridization : Merge quinoline cores with pyrrolo rings (e.g., via AlCl₃-mediated cyclization) to modulate lipophilicity and target engagement .

Advanced: How to design ecological impact assessments given limited toxicity data?

Methodological Answer:

- Read-Across Models : Use data from structurally similar compounds (e.g., chloroquinolines) to estimate persistence, bioaccumulation (logP >3 indicates risk) .

- In Silico Tools : Employ EPI Suite or TEST software to predict LC50/EC50 values for aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。